1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid
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Overview
Description
1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of an azetidine ring, a dimethylamino group, and a trifluoroacetic acid moiety
Preparation Methods
The synthesis of 1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Dimethylamino Group: This step involves the alkylation of the azetidine ring with dimethylamine under controlled conditions.
Addition of the Trifluoroacetic Acid Moiety: The final step involves the reaction of the intermediate compound with trifluoroacetic acid to yield the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as:
Phenylacetone: A compound with a similar structural motif but different functional groups and reactivity.
Piperidine Derivatives: Compounds with a similar nitrogen-containing ring structure but different substituents and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16F6N2O4 |
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Molecular Weight |
342.24 g/mol |
IUPAC Name |
1-[(2S)-azetidin-2-yl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2.2C2HF3O2/c1-8(2)5-6-3-4-7-6;2*3-2(4,5)1(6)7/h6-7H,3-5H2,1-2H3;2*(H,6,7)/t6-;;/m0../s1 |
InChI Key |
XVUDRPYMUJZMHH-ILKKLZGPSA-N |
Isomeric SMILES |
CN(C)C[C@@H]1CCN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CN(C)CC1CCN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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